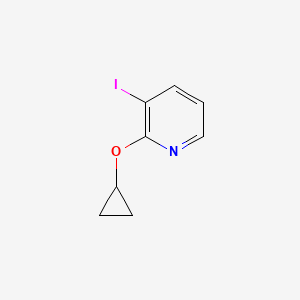
Methyl 3-amino-6-chloropicolinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-chloropicolinate hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2. It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 3-position and a chlorine atom at the 6-position on the pyridine ring. This compound is often used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloropicolinate hydrochloride typically involves the chlorination of methyl picolinate followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-6-chloropicolinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted picolinates .
Applications De Recherche Scientifique
Methyl 3-amino-6-chloropicolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-6-chloropicolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-6-chloropicolinate
- Methyl picolinate
- 3-Amino-6-chloropicolinic acid
Uniqueness
Methyl 3-amino-6-chloropicolinate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H8Cl2N2O2 |
|---|---|
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
methyl 3-amino-6-chloropyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-12-7(11)6-4(9)2-3-5(8)10-6;/h2-3H,9H2,1H3;1H |
Clé InChI |
USVVATUZSLWGPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=N1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)


![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)


![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)

